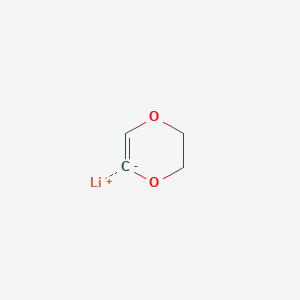

Lithium 5,6-dihydro-1,4-dioxin-2-ide

Description

Lithium 5,6-dihydro-1,4-dioxin-2-ide is an organolithium compound featuring a partially unsaturated six-membered ring containing two oxygen atoms (1,4-dioxin backbone). As a lithium enolate, it is a strong base and nucleophile, commonly employed in organic synthesis for deprotonation or as an intermediate in cyclization and coupling reactions. Its structure distinguishes it from sulfur-containing analogs (e.g., dithiins or dithiepins), where oxygen is replaced by sulfur, leading to differences in electronic properties, stability, and reactivity .

Properties

CAS No. |

83726-22-1 |

|---|---|

Molecular Formula |

C4H5LiO2 |

Molecular Weight |

92.0 g/mol |

InChI |

InChI=1S/C4H5O2.Li/c1-2-6-4-3-5-1;/h1H,3-4H2;/q-1;+1 |

InChI Key |

KNCSMXKYNYVDSY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1CO[C-]=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 5,6-dihydro-1,4-dioxin-2-ide typically involves the reaction of 5,6-dihydro-1,4-dioxin with a lithium reagent. One common method is the deprotonation of 5,6-dihydro-1,4-dioxin using n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of Lithium 5,6-dihydro-1,4-dioxin-2-ide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent quality and yield. The compound is typically produced in batch reactors, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium 5,6-dihydro-1,4-dioxin-2-ide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted dioxin derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides (R-X) or acyl chlorides (R-COCl) are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted dioxin derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Lithium 5,6-dihydro-1,4-dioxin-2-ide has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium 5,6-dihydro-1,4-dioxin-2-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also interact with electrophiles, leading to the formation of new chemical bonds. The specific pathways and targets depend on the nature of the reactions and the conditions under which they are carried out .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Structural and Electronic Comparison

Key Observations :

- Oxygen vs. Sulfur Effects : The oxygen atoms in lithium dioxin-2-ide increase ring strain and electrophilicity compared to sulfur analogs, which exhibit greater polarizability and stability in redox reactions .

- Conductivity : Transition metal complexes with sulfur ligands (e.g., Ni-dithiolates) demonstrate enhanced electron transport in solid-state materials, a property less explored in oxygen-based lithium salts .

Table 2: Reactivity Comparison

Key Observations :

- Coordination Chemistry : Transition metal dithiolates form stable complexes for materials science, whereas lithium dioxin-2-ide may act as a ligand in alkali metal frameworks, though this remains underexplored .

Stability and Handling

- Lithium Salts: Lithium dioxin-2-ide is likely moisture- and air-sensitive, similar to other organolithium reagents. Its oxygen-based ring may confer higher reactivity toward electrophiles compared to sulfur analogs .

- Sulfur-Containing Compounds : Dithiepins and dithiolates exhibit greater thermal stability due to sulfur’s lower electronegativity and ability to dissipate charge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.